molecular formula C14H17NS B14284264 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene CAS No. 153736-48-2

1-Isothiocyanato-4-(4-methylcyclohexyl)benzene

Cat. No.: B14284264
CAS No.: 153736-48-2
M. Wt: 231.36 g/mol
InChI Key: OOUIEDYFZRPOEK-UHFFFAOYSA-N
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Description

1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.356 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene typically involves the reaction of 4-(4-methylcyclohexyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

  • Dissolve 4-(4-methylcyclohexyl)aniline in an appropriate solvent, such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isothiocyanato-4-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Thioureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Dithiocarbamates: Formed by reaction with thiols.

    Sulfonyl Derivatives: Formed by oxidation reactions.

Scientific Research Applications

1-Isothiocyanato-4-(4-methylcyclohexyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophiles and biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Isothiocyanato-4-methylbenzene: Similar structure but lacks the cyclohexyl group.

    4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylcyclohexyl group.

    Phenyl isothiocyanate: Simplest form with no additional substituents on the benzene ring.

Uniqueness

1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

153736-48-2

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

1-isothiocyanato-4-(4-methylcyclohexyl)benzene

InChI

InChI=1S/C14H17NS/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15-10-16/h6-9,11-12H,2-5H2,1H3

InChI Key

OOUIEDYFZRPOEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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